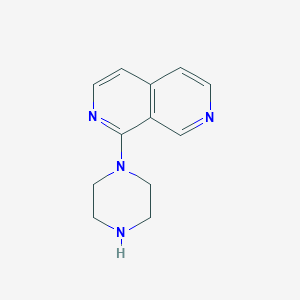

1-Piperazinyl-2,7-naphthyridine

概要

説明

1-Piperazinyl-2,7-naphthyridine is a useful research compound. Its molecular formula is C12H14N4 and its molecular weight is 214.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial Activity

1-Piperazinyl-2,7-naphthyridine derivatives have demonstrated significant antimicrobial properties. Research indicates that these compounds can effectively combat multidrug-resistant strains of bacteria, including Streptococcus pneumoniae and Staphylococcus aureus. A study highlighted that certain derivatives exhibited comparable activity to established antibiotics like ciprofloxacin and vancomycin .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Target Bacteria | Efficacy Comparison |

|---|---|---|

| This compound A | S. pneumoniae | Comparable to ciprofloxacin |

| This compound B | S. aureus | Comparable to vancomycin |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been extensively studied. These compounds have shown promise in reducing inflammation in various animal models. For instance, a patent describes the synthesis of derivatives that exhibit strong anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .

Anticancer Potential

Research into the anticancer applications of this compound is ongoing. Some derivatives have been identified as effective in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The structural modifications in naphthyridine derivatives have been linked to enhanced cytotoxicity against cancer cells .

Table 2: Anticancer Activity of Selected Derivatives

| Compound | Cancer Type | Mechanism of Action |

|---|---|---|

| This compound C | Breast Cancer | Induces apoptosis |

| This compound D | Lung Cancer | Inhibits cell proliferation |

Neurological Applications

The potential use of this compound derivatives in treating neurological disorders has also been explored. These compounds have shown activity against neurodegenerative diseases such as Alzheimer's and multiple sclerosis. Their mechanism may involve modulation of neurotransmitter systems and neuroprotection .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Variations in the piperazine ring and naphthyridine structure can significantly influence biological activity. Researchers are actively investigating these relationships to develop more potent derivatives with fewer side effects.

化学反応の分析

Reaction Conditions

The reactions are typically carried out under controlled conditions:

-

Solvents: Common solvents used include methanol, ethanol, and dimethylformamide, often under reflux conditions to facilitate the reaction.

-

Temperature and Time: Reactions may require heating to reflux temperatures for several hours to days, depending on the specific substrates and desired products.

-

Base Catalysis: The presence of bases such as sodium hydroxide or triethylamine is often necessary to promote nucleophilic substitution or rearrangement processes .

Yields and Purification

The yields from these reactions can vary significantly based on the reaction conditions and starting materials:

-

Typical yields for successful syntheses range from moderate (around 50%) to high (up to 86%), with purification often achieved through recrystallization or chromatographic techniques .

Reaction Mechanisms

The mechanisms underlying the chemical reactions of 1-piperazinyl-2,7-naphthyridine include:

-

Nucleophilic Attack: In nucleophilic substitution, the piperazine nitrogen acts as a nucleophile attacking the electrophilic carbon bonded to the halogen in naphthyridine.

-

Rearrangement Pathways: The rearrangements observed during certain reactions suggest that steric factors and electronic effects play significant roles in determining product formation. For example, substituents on the naphthyridine ring can influence the regioselectivity of nucleophilic attacks and subsequent rearrangements .

Comparative Data Table

| Reaction Type | Starting Material | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| Nucleophilic Substitution | Halogenated 2,7-naphthyridine | This compound | 70-86 | Reflux in ethanol with NaOH |

| Rearrangement | 1,3-Diamino-2,7-naphthyridine | Rearranged naphthyridines | 55-67 | Boiling with cyclic amines |

| Synthesis via Cyclization | Aminopyridone derivatives | Polyfunctional naphthyridines | Varies | Reflux in dichlorobenzene |

特性

分子式 |

C12H14N4 |

|---|---|

分子量 |

214.27 g/mol |

IUPAC名 |

1-piperazin-1-yl-2,7-naphthyridine |

InChI |

InChI=1S/C12H14N4/c1-3-14-9-11-10(1)2-4-15-12(11)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2 |

InChIキー |

GFIWYMRLDKROTI-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCN1)C2=NC=CC3=C2C=NC=C3 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。